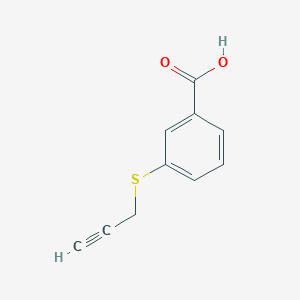

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Übersicht

Beschreibung

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

It is known that benzoic acid derivatives, such as this compound, can participate in various biochemical reactions

Cellular Effects

It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that benzoic acid derivatives can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that benzoic acid derivatives can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that benzoic acid derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Biologische Aktivität

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid, also known as a sulfanyl derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the alkylation of benzoic acid derivatives. A common method includes the reaction of 3-bromobenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate, often conducted in dimethylformamide (DMF) at elevated temperatures to facilitate substitution reactions.

Antimicrobial and Antifungal Properties

Research indicates that benzoic acid derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, studies have demonstrated that similar compounds can effectively target bacterial cell membranes and disrupt their integrity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as arthritis or other inflammatory diseases where cytokine modulation is crucial for therapeutic outcomes .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The alkyne group present in the compound allows for interactions with various biological targets, potentially leading to cell cycle arrest and apoptosis in malignant cells .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The benzoic acid moiety can bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Covalent Bond Formation : The alkyne group allows for participation in click chemistry reactions, facilitating the formation of covalent bonds with biological molecules.

- Cytokine Modulation : By influencing cytokine production and signaling pathways, this compound can modulate immune responses and inflammation.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzoic acid derivatives, this compound was tested against a range of bacterial strains. Results showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antimicrobial agent .

Investigation into Anti-inflammatory Properties

A recent investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with this compound exhibited reduced swelling and lower levels of inflammatory cytokines compared to control groups. This study highlights the compound's potential therapeutic application in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Prop-2-yn-1-yloxy)benzoic acid | Structure | Moderate antimicrobial activity |

| 4-(2-Phenylethynyl)benzoic acid | Structure | Strong anti-germination effects on crops |

| 3-Bromobenzoic Acid | Structure | Used as a precursor in synthetic chemistry |

Wissenschaftliche Forschungsanwendungen

Drug Development

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid is being investigated for its potential as a precursor in drug synthesis. Its structural characteristics allow for modifications that can enhance biological activity. For example, derivatives of this compound have shown promise in inhibiting specific enzymes related to cancer progression, such as AKR1C3, which is implicated in drug resistance in certain cancers .

Anticancer Activity

Research has indicated that compounds containing the sulfanyl group can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that structurally similar compounds inhibited cell proliferation significantly, suggesting that this compound may also possess anticancer properties .

The compound's interaction with biomolecules is of particular interest. The sulfanyl group can participate in redox reactions, influencing enzyme activity and potentially leading to therapeutic effects. Preliminary studies suggest antimicrobial properties as well, indicating a broader spectrum of biological activity .

Chemical Probes

In materials science, this compound serves as a building block for the synthesis of chemical probes. These probes are essential for studying biological systems and can be used to develop new materials with specific functionalities .

Polymer Chemistry

The compound's unique functional groups make it suitable for incorporation into polymer matrices, potentially enhancing the properties of the resulting materials. This could lead to advancements in drug delivery systems or smart materials that respond to environmental stimuli .

Case Studies

Eigenschaften

IUPAC Name |

3-prop-2-ynylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMDRCWQRMEHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.